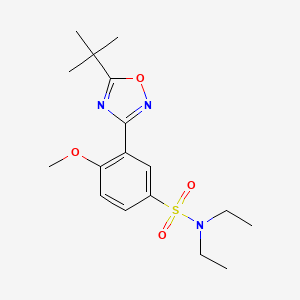
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TBOMS and is synthesized through a specific process that involves several chemical reactions. TBOMS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
TBOMS exerts its biological effects by inhibiting the activity of specific enzymes and proteins. This compound is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. TBOMS has also been shown to inhibit the activity of certain ion channels, which are involved in the regulation of cellular processes such as membrane potential and neurotransmitter release.
Biochemical and Physiological Effects:
TBOMS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBOMS can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBOMS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBOMS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
TBOMS has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a wide range of experiments. TBOMS is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, TBOMS has some limitations for lab experiments. This compound is relatively expensive, which can limit its use in large-scale experiments. In addition, TBOMS has some toxicity and can cause adverse effects in certain cell types or organisms.
Orientations Futures
There are several future directions for the research on TBOMS. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to explore the mechanism of action of TBOMS in more detail, particularly its effects on specific proteins and enzymes. Additionally, future research could focus on developing new derivatives of TBOMS with improved pharmacological properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of TBOMS involves several chemical reactions, including the reaction of tert-butyl hydrazine with ethyl 4-methoxybenzenesulfonate to form 5-(tert-butyl)-1,2,4-oxadiazol-3-amine. This intermediate product is then reacted with diethyl sulfate to form the final product, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. The synthesis process of TBOMS is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
TBOMS has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TBOMS has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, TBOMS has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, TBOMS has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
Propriétés
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-7-20(8-2)25(21,22)12-9-10-14(23-6)13(11-12)15-18-16(24-19-15)17(3,4)5/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMSFEABRWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-N,N-diethyl-4-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
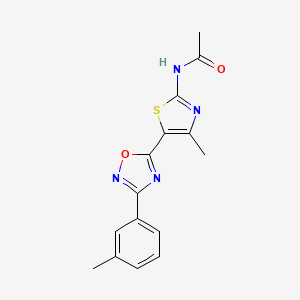

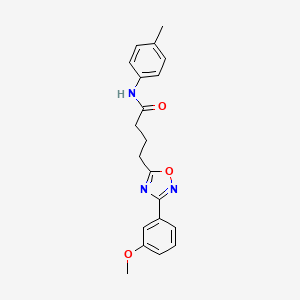

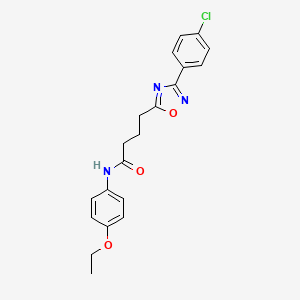
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)
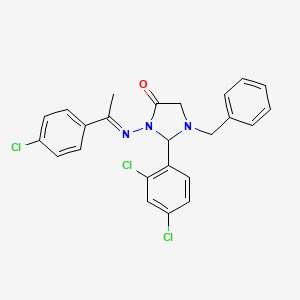
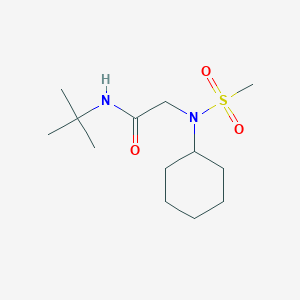

![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)